5-Methoxychroman-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxychroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 5-position and an amine group at the 3-position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that similar compounds often targetMonoamine oxidase type B (MAO-B) . MAO-B is an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
For instance, Tacrine, an anticholinesterase drug, reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses .
Biochemical Pathways
Similar compounds often affect pathways related to the metabolism of neuroactive and vasoactive amines .
Pharmacokinetics
The compound’s molecular weight is reported to be 21567700 , which may influence its bioavailability.
Result of Action
Similar compounds like tacrine are known to enhance cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxychroman-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with chroman-3-one as the starting material.
Methoxylation: The chroman-3-one undergoes methoxylation at the 5-position using methanol and a suitable catalyst.
Amination: The methoxylated intermediate is then subjected to amination at the 3-position using ammonia or an amine source under controlled conditions.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and easy monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxychroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of sulfonamides, halogenated derivatives
Scientific Research Applications
5-Methoxychroman-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-Methoxychroman-4-one: A closely related compound with a ketone group at the 4-position.
5-Methoxychroman-2-amine: Similar structure but with the amine group at the 2-position.
5-Methoxychroman-3-ol: Contains a hydroxyl group at the 3-position instead of an amine
Uniqueness
5-Methoxychroman-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups at specific positions makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVKUZKGGXYCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552715 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117422-43-2 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.